Clavulanic acid impurity F

Description

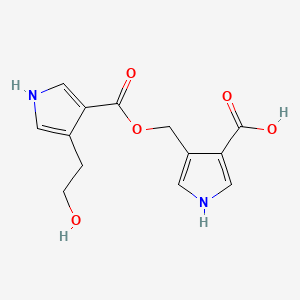

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZUSGZSRDYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Impurity Control in Pharmaceutical Product Quality and Manufacturing

Effective impurity management is, therefore, a critical aspect of Good Manufacturing Practices (GMP). chemicea.com This involves a multi-faceted approach that includes:

Identification and Characterization: Determining the chemical structure and properties of impurities. globalpharmatek.com

Quantification: Accurately measuring the levels of impurities present. globalpharmatek.com

Control Strategies: Implementing processes to minimize the formation of impurities and remove them to acceptable levels. chemicea.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in drug substances and products. intertek.comgmpinsiders.com Adherence to these standards is mandatory for drug approval and market authorization. chemicea.com

Overview of Clavulanic Acid: Production, Chemical Instability, and Importance As a Beta Lactamase Inhibitor

Clavulanic acid is a vital pharmaceutical compound produced through the fermentation of the bacterium Streptomyces clavuligerus. nih.govscielo.br While it possesses weak intrinsic antibacterial activity, its primary importance lies in its function as a potent inhibitor of β-lactamase enzymes. wikipedia.orgasm.org These enzymes are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov By inactivating β-lactamases, clavulanic acid restores the effectiveness of these antibiotics against resistant bacterial strains. wikipedia.orgnih.gov

A significant challenge in the production and formulation of clavulanic acid is its inherent chemical instability. jmb.or.krnih.gov The molecule is susceptible to degradation under various conditions, including changes in pH and temperature. mdpi.comjmb.or.kr This instability can lead to the formation of various degradation products, which are considered impurities. jmb.or.kr Factors contributing to its degradation include the presence of ammonium (B1175870) ions and certain amino acids in the production medium. jmb.or.krresearchgate.net

Rationale for Comprehensive Academic Research on Clavulanic Acid Impurity F

Spectroscopic Approaches to Structural Confirmation of Impurity F

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like Impurity F. Both ¹H and ¹³C NMR would be employed to map the complete carbon-hydrogen framework.

For Impurity F, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the protons on the two distinct pyrrole (B145914) rings, the methylene (B1212753) protons of the ester linkage, and the protons of the 2-hydroxyethyl side chain. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of these structural fragments.

¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, and the sp²-hybridized carbons of the pyrrole rings. While specific spectral data for Impurity F is not widely published, the application of NMR is a standard procedure for the confirmation of such reference standards. sigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural confirmation.

IR spectroscopy is used to identify the functional groups present in Impurity F. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid, the ester carbonyl (C=O), and the N-H bonds of the pyrrole rings.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-electron system of the pyrrole rings in Impurity F would result in characteristic absorption maxima (λmax). For comparison, clavulanic acid itself has been analyzed using UV spectrophotometry, with absorption maxima identified between 271 nm and 294 nm depending on the conditions. innovareacademics.innih.gov A similar analysis for Impurity F would help confirm the nature of its chromophoric system.

Chromatographic-Mass Spectrometric Integration for Impurity F Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating impurities from the main compound and providing definitive data on their molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with high accuracy. For this compound, HRMS analysis would be used to confirm its molecular formula as C₁₃H₁₄N₂O₅. This technique provides strong evidence for the identity of the impurity by matching the experimentally measured mass to the theoretical mass calculated from the proposed formula. The accepted molecular weight for the freebase form of the impurity is 278.26 g/mol .

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-(((4-(2-Hydroxyethyl)-1H-pyrrole-3-carbonyl)oxy)methyl)-1H-pyrrole-3-carboxylic acid | |

| CAS Number | 1260857-16-6 | synzeal.com |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 278.26 g/mol | |

Tandem Mass Spectrometry (MS/MS) is a crucial technique for confirming the structure of an impurity by breaking the molecule apart and analyzing the resulting fragments. nih.gov In an MS/MS experiment, the molecular ion of Impurity F (m/z 278.26) would be selected and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure. Analysis of the fragment ions allows for the verification of the different structural units, such as the two pyrrole moieties and the ester linkage. For example, cleavage at the ester bond would be an expected and easily identifiable fragmentation pathway. While specific fragmentation data for Impurity F is not detailed in the reviewed literature, the fragmentation pathways of other clavulanic acid-related substances, such as impurity E and impurity G, have been successfully analyzed using this technique to confirm their structures. scielo.brscielo.brresearchgate.net This established methodology is directly applicable to the structural confirmation of Impurity F.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Amoxicillin (B794) |

| Clavulanic acid |

| Clavulanic acid impurity E |

| This compound |

| Clavulanic acid impurity G |

Process-Related Genesis of Impurity F in Clavulanic Acid Synthesis

The synthesis of clavulanic acid is a complex biochemical process, and like many multi-step chemical syntheses, it is susceptible to the formation of impurities. Impurity F can be generated through pathways directly related to the manufacturing process itself.

Influence of Synthetic Intermediates and By-products on Impurity F Formation

The biosynthesis of clavulanic acid in Streptomyces clavuligerus begins with the condensation of L-arginine and glyceraldehyde-3-phosphate. mdpi.comwikipedia.org This initiates a cascade of reactions leading to the formation of the β-lactam structure characteristic of clavulanic acid. wikipedia.org During this intricate synthesis, various intermediates and by-products are formed. While specific research detailing the direct reaction of these intermediates to form Impurity F is not extensively available, the inherent reactivity of these molecules within the fermentation broth creates a complex chemical environment where side reactions can occur.

The formation of another impurity, related substance G, for example, has been shown to arise from the precursors L-tyrosine and succinic acid during fermentation. scielo.brscielo.br This highlights the potential for precursors and intermediate metabolites in the clavulanic acid pathway to react and form various impurities. The complex mixture present during fermentation and purification provides an environment where such side reactions can lead to the generation of a range of related substances, including Impurity F. scielo.brresearchgate.net

Role of Reaction Conditions and Reagents in Impurity F Emergence

The conditions employed during the fermentation and subsequent purification of clavulanic acid play a critical role in the emergence of impurities. scielo.brresearchgate.net Factors such as pH, temperature, and the presence of certain reagents can influence the chemical stability of clavulanic acid and its intermediates, potentially leading to the formation of Impurity F. nih.gov

The production process typically involves fermentation, filtration, extraction, and crystallization. scielo.br Each of these steps introduces specific reagents and physical conditions that can promote the formation of impurities. For instance, the extraction process often utilizes organic solvents like methyl isobutyl ketone or ethyl acetate (B1210297). google.com The interaction of these solvents with the product stream under varying pH and temperature conditions can create pathways for impurity formation. Although direct evidence linking specific reagents to the formation of Impurity F is limited in the provided search results, the general principle that reaction conditions and reagents can influence impurity profiles is well-established in pharmaceutical manufacturing. nih.gov

Degradation-Induced Formation of this compound

Clavulanic acid is known for its chemical instability, particularly in aqueous solutions. scielo.brresearchgate.net This inherent instability is a primary contributor to the formation of various degradation products, including Impurity F. scielo.brscielo.brscielo.brresearchgate.net The degradation of clavulanic acid can be catalyzed by both acidic and alkaline conditions. scielo.brscielo.brscielo.brresearchgate.net

Chemical Degradation Pathways Leading to Impurity F

The degradation of clavulanic acid is a significant source of impurities. clearsynth.com The β-lactam ring of clavulanic acid is susceptible to hydrolysis, which leads to the opening of the ring and subsequent molecular rearrangements. scielo.brscielo.br These degradation pathways are influenced by factors such as pH and temperature. nih.govjmb.or.kr

Clavulanic acid is particularly unstable in alkaline environments. scielo.brscielo.brscielo.brresearchgate.net The rate of degradation increases significantly as the pH rises above 8.0. japsonline.com In alkaline solutions, the hydrolysis of the β-lactam ring is a key degradation pathway. scielo.brscielo.br This hydrolysis can be initiated by nucleophilic attack on the carbonyl group of the β-lactam ring. The resulting ring-opened intermediates are reactive and can undergo further reactions to form a variety of degradation products. It is documented that Impurity F is one of the related substances formed from the catabolites of clavulanic acid under alkaline conditions. scielo.brscielo.brscielo.brresearchgate.net

Limited Public Data on a Specific Clavulanic Acid Impurity

Detailed research findings on the specific chemical compound "this compound" are not extensively available in publicly accessible scientific literature. While the European Pharmacopoeia lists it as a related substance of Clavulanic Acid, specific studies detailing its precise formation pathways, the effects of environmental factors on its generation, and contributions from raw materials are not widely documented.

The available information primarily provides the chemical identity of Impurity F as 4-[[[[4-(2-hydroxyethyl)-1H-pyrrol-3-yl]carbonyl]oxy]methyl]-1H-pyrrole-3-carboxylic acid. synzeal.com It is generally understood to be a degradation product of clavulanic acid, formed under acidic or alkaline conditions. scielo.br However, the specific mechanisms and kinetics of its formation remain poorly characterized in published research.

General stability studies on clavulanic acid offer some context. Clavulanic acid itself is known to be highly unstable and susceptible to degradation when exposed to moisture, heat, and light. europeanpharmaceuticalreview.comjocpr.com This degradation can lead to the formation of various impurities. For instance, clavulanic acid's β-lactam ring is prone to hydrolysis, a process that can be accelerated by environmental factors. europeanpharmaceuticalreview.com While this provides a general framework for the degradation of the parent compound, it does not offer specific data on the formation rates and quantities of Impurity F under different conditions.

Studies that do investigate specific impurities of clavulanic acid often focus on other related substances, such as Impurity E or G, for which formation mechanisms and influencing factors have been more thoroughly investigated. scielo.brresearchgate.netscielo.br Research has shown, for example, that temperature is a contributing factor in the formation of Impurity E, alongside the concentration of clavulanic acid itself. researchgate.net

Due to the scarcity of specific data for Impurity F, a detailed analysis, including data tables on its formation under various environmental stressors and from raw material contributions, cannot be constructed at this time. Further dedicated research and publication of findings are required to fully elucidate the origin and formation pathways of this compound.

Analytical Methodologies for Detection, Identification, and Quantification of Clavulanic Acid Impurity F

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity F

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of clavulanic acid and its related substances, including Impurity F. researchgate.netscirp.org The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. researchgate.netscirp.orgsemanticscholar.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted chromatographic technique for the analysis of clavulanic acid and its impurities. These methods typically utilize a C18 stationary phase and a buffered mobile phase to achieve optimal separation. researchgate.netscirp.orgnih.gov

Method development often involves a systematic approach, starting with column and mobile phase screening to achieve the desired selectivity. waters.com For instance, a common strategy involves testing different stationary phases, such as C18 or Phenyl-Hexyl, with both acidic and basic mobile phase modifiers to evaluate retention and peak shape. waters.com The selection of the mobile phase is critical; mixtures of buffers like phosphate (B84403) or ammonium (B1175870) formate (B1220265) with organic modifiers such as methanol (B129727) or acetonitrile (B52724) are frequently employed. nih.govchromatographyonline.comcapes.gov.br The pH of the aqueous phase is a key parameter that is carefully optimized, often within the range of 3.0 to 5.5, to ensure the stability of clavulanic acid and achieve good chromatographic resolution. nih.govnih.gov

Gradient elution is often preferred over isocratic elution to effectively separate a wide range of impurities with varying polarities within a reasonable timeframe. google.com A typical gradient might involve a gradual increase in the organic modifier concentration. google.com Detection is commonly performed using a UV detector, with wavelengths around 220 nm or 230 nm proving effective for both clavulanic acid and its impurities. researchgate.netnih.govscielo.br

A representative RP-HPLC method for the simultaneous determination of amoxicillin (B794) and clavulanic acid, which can be adapted for impurity profiling, utilizes an Inertsil C18 column with a mobile phase of pH 5.0 buffer and methanol (95:5 v/v) at a flow rate of 1 ml/minute and detection at 220 nm. researchgate.netscirp.org Another method for cefixime (B193813) and clavulanic acid employs a C18 column with a mobile phase of methanol and a disodium (B8443419) hydrogen phosphate solution (20:80 v/v) adjusted to pH 5.5. nih.gov

Table 1: Example RP-HPLC Parameters for Clavulanic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Inertsil C18 (250 x 4.0 mm, 4 µm) researchgate.netscirp.org | Analytical C18 (25 cm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | pH 5.0 buffer:Methanol (95:5 v/v) researchgate.netscirp.org | Methanol:Disodium hydrogen phosphate buffer (20:80 v/v), pH 5.5 nih.gov |

| Flow Rate | 1.0 mL/min researchgate.netscirp.org | 1.0 mL/min nih.gov |

| Detection | UV at 220 nm researchgate.netscirp.org | UV at 220 nm nih.gov |

| Column Temperature | Ambient semanticscholar.org | 30°C nih.gov |

| Injection Volume | 20 µL semanticscholar.org | 20 µL nih.gov |

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. nih.gov For HPLC methods analyzing clavulanic acid and its impurities, robustness is typically evaluated by intentionally altering parameters such as mobile phase pH (e.g., by ±0.2-0.4 units), flow rate (e.g., by ±0.1-0.4 mL/min), column temperature, and mobile phase composition. nih.gov The results of these variations are then assessed for their impact on system suitability parameters like peak retention time, resolution, and tailing factor. nih.gov Successful robustness studies demonstrate the method's reliability and suitability for transfer between different laboratories and instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Analysis and Confirmation of Impurity F

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of trace-level impurities like Impurity F. scielo.br This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. scielo.brresearchgate.net

For the analysis of clavulanic acid impurities, LC-MS/MS methods often employ electrospray ionization (ESI) in negative ion mode, as clavulanic acid and its related substances readily form negative ions. researchgate.netnih.gov The mass spectrometer can be operated in full scan mode to obtain the molecular weight of the impurity or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. researchgate.net

In one study, HPLC-MS/MS was used to confirm the identity of a related substance in potassium clavulanate. scielo.br The analysis provided the mass-to-charge ratio (m/z) of the precursor ion and its fragmentation pattern, which served as a fingerprint for positive identification. scielo.brresearchgate.net For trace level quantification, LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection. For instance, an LC-MS/MS method for clavulanic acid in plasma achieved an LOQ of 10.21 μg·L⁻¹. nih.gov

Development and Qualification of Analytical Reference Standards for Clavulanic Acid Impurity F

The availability of well-characterized analytical reference standards is a prerequisite for the accurate quantification of impurities. usp.orgusp.org Reference standards for this compound are available from specialized suppliers and are essential for method development, validation, and routine quality control. synzeal.comaxios-research.com

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. This characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The purity is often determined by a mass balance approach or by quantitative NMR (qNMR).

Once a reference standard is established, it must be properly qualified for its intended use. This involves demonstrating its suitability for use in the specific analytical method. Pharmacopeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide guidelines and official reference standards for many active substances and their impurities. usp.orgusp.orgpharmacompass.com Pharmaceutical secondary standards, which are calibrated against the primary compendial standards, are also commonly used in quality control laboratories. sigmaaldrich.com These standards are supplied with a Certificate of Analysis (CoA) that details their identity, purity, and traceability to the primary standard. synzeal.comsigmaaldrich.com

Validation of Analytical Procedures for Impurity F Quantification

The validation of an analytical method for quantifying this compound encompasses a series of studies to demonstrate its suitability. europa.euikev.orgich.orgeuropa.eu These studies are designed to assess the method's performance and establish its limitations under defined conditions. A validation protocol is typically established before the study, outlining the performance characteristics and acceptance criteria. europa.eu

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgijpsjournal.com For this compound, this is a crucial parameter to ensure that the reported value is solely attributable to this specific impurity and not influenced by other related substances or components of the drug product.

The assessment of specificity is typically performed using a combination of techniques:

Chromatographic Resolution: In liquid chromatography methods, the primary evidence of specificity is the baseline separation of the Impurity F peak from other known and unknown peaks. ikev.orgijpsjournal.com The resolution between the Impurity F peak and the closest eluting peak is a key metric. ikev.org

Spiking Studies: To confirm the method's discriminatory power, the sample is spiked with known impurities of clavulanic acid and amoxicillin (if present in the formulation) to check for any co-elution with the Impurity F peak. semanticscholar.orgresearchgate.net

Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. semanticscholar.orgnih.govdovepress.comscirp.org The analytical method must be able to separate Impurity F from all these degradation products, demonstrating its stability-indicating nature. semanticscholar.orgnih.gov If reference standards for degradation products are not available, the impurity profiles from stressed samples are compared with those from an independent, well-characterized procedure. ich.orgeuropa.eu

Peak Purity Analysis: The use of a photodiode array (PDA) detector allows for peak purity analysis, which compares the UV spectra across the peak of Impurity F. semanticscholar.org A consistent spectrum across the peak indicates that it is a single, pure component.

In a study developing a stability-indicating HPLC method, specificity was confirmed by the absence of interference from blank solutions and known impurities at the retention time of the clavulanic acid peak. researchgate.net The peak purity data further supported the homogeneity of the analyte peak. researchgate.net

Linearity, Range, Accuracy, and Precision Studies

These parameters are fundamental to establishing the quantitative capability of the analytical method for this compound.

Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of Impurity F and the analytical response over a specified range. ikev.orgijpsjournal.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Methodology: Linearity is typically evaluated by analyzing a minimum of five concentrations of Impurity F. ikev.orgich.org These solutions are prepared by dilution of a standard stock solution or by separate weighings of synthetic mixtures. ikev.org

Data Analysis: The results are analyzed by linear regression, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined. ikev.org A high correlation coefficient (typically ≥0.99) indicates a strong linear relationship.

Example Findings: In various validated methods for clavulanic acid and its related substances, linearity has been established over specific concentration ranges, consistently demonstrating high correlation coefficients. For instance, one method showed linearity for clavulanic acid from 17.82 to 67.90 μg/ml with a correlation coefficient of 0.9994. semanticscholar.orgscirp.org Another method for a related compound demonstrated linearity in the range of 2.5–24.8 μg/ml. scholasticahq.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. ijpsjournal.comeuropa.eu

Methodology: Accuracy is typically assessed by the recovery of a known amount of Impurity F spiked into a placebo matrix or the drug product. ich.org The analysis is performed on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu

Data Analysis: Accuracy is expressed as the percentage recovery of the analyte.

Example Findings: Recovery studies for clavulanic acid in various validated methods have shown high accuracy, with recovery values typically falling within the range of 98-102%. For example, one study reported a mean recovery of 96.75% for clavulanic acid. nih.gov Another study on a combination product showed mean recovery for clavulanic acid to be 99.05% at the 100% spiked level. nih.gov

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. nih.gov It is typically determined by analyzing a minimum of six replicate determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range. europa.eu

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov

Reproducibility: This assesses the precision between laboratories (collaborative studies).

Data Analysis: Precision is expressed as the relative standard deviation (%RSD) of the series of measurements.

Example Findings: Validated methods for clavulanic acid consistently demonstrate low %RSD values, indicating high precision. For instance, a study showed the %RSD for repeatability for clavulanic acid to be within acceptable limits. nih.gov Another study reported inter-day precision %RSD of 0.988 for potassium clavulanate. sphinxsai.com

Table 1: Summary of Linearity, Accuracy, and Precision Data from Representative Studies

| Parameter | Compound | Finding |

|---|---|---|

| Linearity | Clavulanic Acid | Linear range of 17.82 to 67.90 μg/ml with a correlation coefficient of 0.9994. semanticscholar.orgscirp.org |

| Acetic Acid in Potassium Clavulanate | Linear range of 2.5–24.8 μg/ml. scholasticahq.com | |

| Clavulanic Acid | Linear range of 100–300 ng/band with a coefficient of determination of 0.9966. nih.gov | |

| Accuracy | Clavulanic Acid | Mean recovery of 96.75%. nih.gov |

| Clavulanic Acid | Mean recovery of 99.05% at 100% spiked level. nih.gov | |

| Potassium Clavulanate | Recovery of 93.92% at 100% concentration. ptfarm.pl | |

| Precision | Potassium Clavulanate | Inter-day precision %RSD of 0.988. sphinxsai.com |

| Cefixime and Clavulanic Acid | %RSD for repeatability was <2%. nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For an impurity like this compound, the LOQ is a particularly important parameter as it defines the lower limit of the reportable range. europa.eu

The determination of LOD and LOQ is commonly based on the standard deviation of the response and the slope of the calibration curve, as per the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve

Alternatively, LOD and LOQ can be determined based on visual evaluation or signal-to-noise ratio.

Example Findings:

A validated HPLC method for amoxicillin and clavulanic acid determined the LOD and LOQ for clavulanic acid to be 7.13 μg/ml and 21.62 μg/ml, respectively. semanticscholar.org

Another study using HPTLC for the same combination found the LOD and LOQ for clavulanic acid to be 18.5 ng/band and 56.2 ng/band, respectively. nih.gov

In a method for cefixime and clavulanic acid, the LOD and LOQ for clavulanic acid were 0.0021 μg/mL and 0.0065 μg/mL, respectively. nih.gov

For acetic acid in potassium clavulanate, the LOD and LOQ were found to be 1.9 and 5.8 μg/ml, respectively. scholasticahq.com

Table 2: LOD and LOQ Values for Clavulanic Acid and Related Compounds from Various Studies

| Compound | Analytical Technique | LOD | LOQ |

|---|---|---|---|

| Clavulanic Acid | HPLC | 7.13 μg/ml semanticscholar.org | 21.62 μg/ml semanticscholar.org |

| Clavulanic Acid | HPTLC | 18.5 ng/band nih.gov | 56.2 ng/band nih.gov |

| Clavulanic Acid | RP-HPLC | 0.0021 μg/mL nih.gov | 0.0065 μg/mL nih.gov |

| Acetic Acid in Potassium Clavulanate | HPLC | 1.9 μg/ml scholasticahq.com | 5.8 μg/ml scholasticahq.com |

| Potassium Clavulanate | HPLC | 14.51 mg/L ptfarm.pl | 43.98 mg/L ptfarm.pl |

Stability-Indicating Capability Assessment

A stability-indicating method is an analytical procedure that is able to accurately and precisely measure the active ingredient without interference from degradation products, impurities, and excipients. semanticscholar.org The assessment of this capability is a critical component of method validation, particularly for quantifying impurities that may form during the shelf-life of a drug product.

The stability-indicating nature of a method is demonstrated through forced degradation studies. semanticscholar.orgnih.govdovepress.comscirp.org In these studies, the drug substance and drug product are exposed to a variety of stress conditions more severe than those encountered during routine storage. The typical stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.5 N HCl). semanticscholar.org

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH). semanticscholar.org

Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide). dovepress.comptfarm.pl

Thermal Degradation: Exposure to high temperatures. semanticscholar.org

Photolytic Degradation: Exposure to light (UV and visible). semanticscholar.org

The goal of these studies is to achieve a relevant level of degradation, typically between 5% and 20%, to ensure that the method can effectively separate the analyte of interest from its degradation products. semanticscholar.org The peak purity of the analyte peak in the stressed samples is also evaluated using a PDA detector to confirm that it is not co-eluting with any degradation products. semanticscholar.org

Example Findings from Forced Degradation Studies on Clavulanic Acid:

In one study, clavulanic acid showed significant degradation under various stress conditions. The percentage of degradation was 23.21% in acid hydrolysis, 14.41% in base hydrolysis, 17.80% under thermal stress, and 10.21% under photolytic conditions. No degradation was observed under oxidative stress in this particular study. semanticscholar.org The analytical method was able to resolve the clavulanic acid peak from all the degradation products. semanticscholar.org

Another study reported that potassium clavulanate was most prone to degradation under oxidizing conditions (3% H2O2), with 82.55% degradation. ptfarm.pl Under acidic conditions (0.1 M HCl), the degradation was 23.63%, and under basic conditions (0.1 M NaOH), it was 98.82%. ptfarm.pl

A separate investigation found that both amoxicillin and clavulanate showed significant degradation under all stress conditions tested (acid, base, and oxidative hydrolysis). dovepress.com The method successfully separated the parent compounds from their degradation products. nih.govdovepress.com

Table 3: Results of Forced Degradation Studies on Clavulanic Acid

| Stress Condition | Reagent/Condition | Degradation (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl (2 hrs) | 23.21 | semanticscholar.org |

| Base Hydrolysis | 0.1 N NaOH (0 hrs) | 14.41 | semanticscholar.org |

| Oxidation | 0.1% v/v H2O2 | 0.00 | semanticscholar.org |

| Thermal | - | 17.80 | semanticscholar.org |

| Photolytic | - | 10.21 | semanticscholar.org |

| Acidic | 0.1 mol/L HCl | 23.63 | ptfarm.pl |

| Alkaline | 0.1 mol/L NaOH | 98.82 | ptfarm.pl |

| Oxidizing | 3% H2O2 | 82.55 | ptfarm.pl |

Kinetic and Mechanistic Investigations of Clavulanic Acid Impurity F Formation

Reaction Kinetics of Impurity F Generation under Varied Conditions

Detailed kinetic data for the formation of Clavulanic Acid Impurity F is not available in the reviewed scientific literature.

Postulated Chemical Mechanisms for Impurity F Emergence

Specific postulated chemical mechanisms for the formation of this compound are not described in the available literature.

Elucidation of Specific Reaction Intermediates

There is no information available in the scientific literature detailing the specific reaction intermediates leading to the formation of this compound.

Role of Catalyst or Enzyme Activity (if applicable)

The role of catalysts or enzymes in the specific formation of this compound is not documented in the available literature.

Influence of pH and Solvent Systems on Impurity F Formation Rates

While it is generally stated that Impurity F is formed under acidic or alkaline conditions, specific data on the influence of pH and different solvent systems on its formation rate are not available.

Temperature Dependence of Impurity F Formation

No specific data on the temperature dependence of the formation of this compound has been reported in the scientific literature.

Strategies for Control and Mitigation of Clavulanic Acid Impurity F

Process Optimization Approaches for Minimizing Impurity F Content

Controlling the formation of Impurity F necessitates a thorough optimization of the entire manufacturing process, from initial reaction conditions to final purification steps.

Optimization of Reaction Parameters and Unit Operations

The synthesis of clavulanic acid is a multi-step process involving fermentation and subsequent chemical modifications. google.com Optimizing the parameters at each stage is crucial to prevent the formation of degradation products like Impurity F.

Detailed research findings indicate that factors such as temperature, pH, and reaction time significantly influence the stability of clavulanic acid and the generation of impurities. scielo.brresearchgate.net For instance, studies on related impurities have shown that controlling the concentration of clavulanic acid and the reaction temperature are dominant factors in minimizing impurity formation. scielo.brresearchgate.net While specific data on the direct impact of these parameters on Impurity F formation is not extensively published, the general principles of controlling degradation pathways apply.

Table 1: Key Reaction Parameters and their Potential Impact on Impurity F Formation

| Parameter | Potential Impact on Impurity F Formation | Optimized Condition (General Recommendation) |

|---|---|---|

| Temperature | Higher temperatures can accelerate degradation reactions leading to impurity formation. scielo.brresearchgate.net | Lower temperatures (e.g., 5-15°C) are often preferred during extraction and purification steps. googleapis.com |

| pH | Clavulanic acid is susceptible to degradation at both acidic and alkaline pH. researchgate.net | Maintaining the pH close to neutrality (around 6.0-7.2) is generally optimal for stability. researchgate.netresearchgate.net |

| Reaction Time | Prolonged processing times can increase the opportunity for degradation. nih.gov | Minimizing the duration of critical steps, especially under harsh conditions, is recommended. |

| Reactant Concentration | High concentrations of clavulanic acid can sometimes lead to the formation of self-condensation or other related impurities. scielo.br | Optimizing the concentration of clavulanic acid during processing can mitigate impurity formation. scielo.br |

Unit operations such as filtration and extraction must be carefully managed. For example, membrane filtration processes, while effective for removing cells and proteins, can lead to the generation of new degradation impurities due to long operation times. nih.gov

Purification and Isolation Process Refinements

The purification of clavulanic acid often involves a series of extraction and crystallization steps designed to isolate the active pharmaceutical ingredient (API) from process-related impurities. google.comnih.gov Solvent extraction using organic solvents like ethyl acetate (B1210297) or methyl isobutyl ketone is a common practice. google.comgoogle.com

Refinements in purification can include:

Solvent Selection: The choice of solvent can impact the solubility of both clavulanic acid and its impurities, thereby affecting the efficiency of their separation.

Multi-step Extraction: Employing multiple extraction steps, including back-extraction into an aqueous phase, can enhance purity. google.com

Crystallization Control: The conditions during crystallization, such as solvent composition and temperature, can be optimized to selectively precipitate the desired product, leaving impurities like Impurity F in the mother liquor.

Chromatographic Purification: The use of anion exchange resins has been found to be a useful method for purifying clavulanic acid. google.comgoogleapis.com

Raw Material and Intermediate Control to Prevent Impurity F Introduction

The quality of raw materials and intermediates is fundamental to controlling the impurity profile of the final product. Impurities in starting materials or those formed during intermediate stages can carry through or react to form new impurities like Impurity F.

A general principle in API manufacturing is the "Avoid, Control, and Expel" (ACE) approach to impurity management. andersonsprocesssolutions.com This involves preventing the introduction of potential impurity-forming substances from raw materials. For clavulanic acid, this would include controlling the quality of the fermentation broth and any reagents used in subsequent chemical steps. google.comgoogleapis.com For instance, the presence of certain amino acids like L-tyrosine and succinic acid in the fermentation broth has been linked to the formation of other impurities, highlighting the importance of monitoring and controlling the composition of the culture medium. scielo.br

Storage Condition Management to Inhibit Impurity F Accumulation (e.g., Temperature, Light, Atmosphere)

Clavulanic acid is known to be unstable, particularly in the presence of moisture and at elevated temperatures. nih.govjapsonline.com Improper storage conditions can lead to the degradation of clavulanic acid and the accumulation of impurities, including Impurity F.

Key storage parameters to control include:

Temperature: Storage at refrigerated temperatures (e.g., 2-8°C) is often recommended to slow down degradation reactions. japsonline.com Studies have shown significant degradation of clavulanate at room temperature compared to refrigerated conditions. japsonline.com

Humidity: Clavulanic acid is hygroscopic, and exposure to moisture can accelerate its degradation. nih.gov Therefore, storage in low humidity environments (e.g., 30% RH or less) and the use of appropriate packaging are crucial. nih.gov

Light: While specific data on the photosensitivity of Impurity F is limited, protection from light is a general good practice for maintaining the stability of pharmaceutical products.

Atmosphere: The presence of oxygen can promote oxidative degradation. google.com Packaging under an inert atmosphere, such as nitrogen, can help to improve stability. google.com

Table 2: Impact of Storage Conditions on Clavulanic Acid Stability

| Storage Condition | Impact on Stability | Recommendation |

|---|---|---|

| High Temperature | Accelerates degradation. japsonline.com | Store at recommended refrigerated temperatures. japsonline.com |

| High Humidity | Promotes hydrolytic degradation due to the hygroscopic nature of clavulanic acid. nih.gov | Store in a dry environment with protective packaging. nih.gov |

| Oxygen Exposure | Can lead to oxidative degradation. google.com | Package under an inert atmosphere like nitrogen. google.com |

Application of Quality by Design (QbD) Principles for Impurity F Control Strategy Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and control based on sound science and quality risk management. iajps.comimpactfactor.org The application of QbD principles is highly relevant to developing a comprehensive control strategy for Impurity F.

The core elements of a QbD approach for Impurity F control include:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final product, with a specific limit for Impurity F. americanpharmaceuticalreview.com

Identifying Critical Quality Attributes (CQAs): The level of Impurity F would be considered a CQA, as it is a characteristic that should be within an appropriate limit to ensure product quality. iajps.comamericanpharmaceuticalreview.com

Risk Assessment: Identifying and evaluating the factors that could impact the level of Impurity F, such as raw material attributes and process parameters. impactfactor.org

Developing a Control Strategy: This involves implementing controls for raw materials and process parameters identified as critical to ensuring that the level of Impurity F remains below the established limit. iajps.com This strategy is built on a thorough understanding of the process and the mechanisms of impurity formation.

By applying QbD, manufacturers can move from a reactive testing-based approach to a proactive, science-based approach to impurity control, ensuring the consistent quality of clavulanic acid.

Regulatory and Quality Assurance Perspectives on Clavulanic Acid Impurity F

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (Q3A, Q3B, Q3C, M7)

The control of impurities in drug substances and products is a critical aspect of pharmaceutical manufacturing, governed by a comprehensive framework of guidelines from the International Conference on Harmonisation (ICH). For Clavulanic Acid and its associated impurities, including Impurity F, adherence to these guidelines is mandatory to ensure product quality and patient safety.

The relevant ICH guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline establishes thresholds for reporting, identifying, and qualifying impurities in new active pharmaceutical ingredients (APIs). ich.org For clavulanic acid, any impurity exceeding the identification threshold would require structural elucidation. ich.org The guideline also outlines the process for qualifying impurities, which involves gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline provides thresholds for degradation products in new drug products. tmda.go.tz Degradation products, which can form during the manufacturing process or on storage, are subject to reporting, identification, and qualification based on their levels in the drug product. researchgate.net

ICH Q3C: Impurities: Guideline for Residual Solvents This guideline focuses on the control of residual solvents used in the manufacturing process. ich.org Solvents are classified based on their toxicity, and acceptable limits are defined for each class.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This is a particularly important guideline for any impurity, as it addresses the potential for genotoxicity. researchgate.net If a structural alert for mutagenicity is identified for an impurity like Clavulanic Acid Impurity F, a thorough assessment is required. nihs.go.jp This typically involves computational toxicology assessments using (Q)SAR methodologies to predict the outcome of a bacterial mutagenicity assay. nihs.go.jp A negative prediction or a negative Ames test can classify the impurity as a standard impurity, managed under ICH Q3A/B guidelines. nihs.go.jpfda.gov However, a positive result would necessitate further risk characterization and control measures. nihs.go.jp

Since clavulanic acid is produced via fermentation, it falls into a category of substances that may have a more complex and variable impurity profile compared to purely synthetic products. europa.eu Recognizing this, the European Medicines Agency (EMA) has provided specific guidance on setting specifications for related impurities in antibiotics derived from fermentation. europa.eueuropa.eu This guidance complements the ICH guidelines and provides a framework for establishing appropriate reporting, identification, and qualification thresholds for impurities in these products. europa.eu

Impurity Profiling and Specification Setting for this compound

Impurity profiling is the systematic identification and quantification of all potential and actual impurities in a drug substance. For clavulanic acid, this involves the use of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to separate and detect various related substances, including Impurity F. google.comnih.gov The development of a robust, stability-indicating HPLC method is crucial for accurately profiling impurities and ensuring that all significant impurities are separated from the main component and from each other. nih.govresearchgate.net

The process of setting specifications for this compound involves several key steps:

Identification: The chemical structure of Impurity F is 4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid. clearsynth.comsynzeal.comallmpus.com This identification is typically achieved through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification. According to ICH Q3A, for a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. ich.org

Identification Threshold: This is the level above which an impurity must be structurally identified. For a maximum daily dose of up to 2 grams, the identification threshold is also typically 0.10% or a daily intake of 1.0 mg, whichever is lower. researchgate.net

Qualification Threshold: This is the level above which an impurity must be qualified for its biological safety. For a maximum daily dose of up to 2 grams, the qualification threshold is typically 0.15% or a daily intake of 1.0 mg, whichever is lower. nihs.go.jp

It is important to note that for semi-synthetic antibiotics, the EMA has established specific thresholds that may differ from the general ICH guidelines. researchgate.net For instance, for antibiotics with a daily dose of ≤ 2g, the qualification threshold for an unspecified impurity is 0.15%. tmda.go.tz

The final specification for this compound will be a balance between what is achievable by the manufacturing process and what is considered safe. This requires a thorough understanding of the impurity's formation and the implementation of effective control strategies. who.int

Interactive Data Table: ICH Q3A/Q3B Thresholds for Impurities

| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |

Risk Assessment Methodologies for this compound in Drug Manufacturing

A systematic risk assessment is fundamental to controlling impurities in pharmaceutical manufacturing. The goal is to identify potential sources of impurities, understand their potential impact on product quality and safety, and implement control measures to mitigate these risks. For this compound, the risk assessment process would involve:

Hazard Identification: This step involves determining the potential for this compound to cause harm. A key concern is the potential for genotoxicity. As per ICH M7, a structural assessment of the impurity is the first step. researchgate.net If structural alerts for mutagenicity are present, further testing, such as an Ames test, is required. nihs.go.jpfda.gov The outcome of this assessment will determine the level of concern and the necessary control strategies. jpionline.org

Exposure Assessment: This involves determining the potential daily intake of the impurity by a patient. This is calculated based on the maximum daily dose of the drug product and the level of the impurity.

Risk Management: Based on the risk characterization, appropriate control strategies are developed and implemented. This can include modifications to the manufacturing process to minimize the formation of the impurity, the addition of purification steps, or the implementation of in-process controls and final product testing to ensure the impurity is below the acceptable limit.

A critical aspect of risk assessment is understanding the formation of the impurity. For example, studies on a related impurity, Clavulanic Acid Impurity E, have shown that its formation is influenced by factors such as the concentration of clavulanic acid, temperature, and pH during the production process. scielo.brresearchgate.net Similar studies would be invaluable for understanding and controlling the formation of Impurity F.

Compliance with Good Manufacturing Practices (GMP) for Impurity Control

Good Manufacturing Practices (GMP) provide the foundational framework for ensuring that drug products are consistently produced and controlled to the quality standards appropriate for their intended use. japsonline.comdokeos.com The control of impurities is a central tenet of GMP. nih.gov Key aspects of GMP compliance relevant to the control of this compound include:

Process Validation: The manufacturing process for clavulanic acid must be thoroughly validated to ensure that it is capable of consistently producing a product that meets its predetermined specifications, including the limits for Impurity F. japsonline.com This involves demonstrating that the process is under control and that critical process parameters that may affect impurity formation are identified and monitored.

In-Process Controls: Implementing in-process controls at critical stages of the manufacturing process can help to monitor and control the formation of impurities. japsonline.com For example, monitoring temperature, pH, and reaction times can be crucial in minimizing the formation of degradation products.

Cleaning Validation: To prevent cross-contamination from previous batches or other products, cleaning procedures for all equipment must be validated to ensure the effective removal of residues. fda.gov

Stability Testing: A comprehensive stability testing program is required to evaluate how the impurity profile of the drug substance and drug product changes over time under various storage conditions. tmda.go.tz This data is essential for establishing a shelf-life and appropriate storage conditions.

Documentation: All aspects of the manufacturing process, including process validation, in-process controls, analytical methods, and stability studies, must be thoroughly documented. dokeos.com This documentation provides evidence of GMP compliance and is essential for regulatory review.

By adhering to these GMP principles, pharmaceutical manufacturers can establish a robust system for controlling impurities like this compound, thereby ensuring the quality, safety, and efficacy of their products. nih.gov

Advanced Research and Emerging Trends in Clavulanic Acid Impurity F Studies

Computational Chemistry and In Silico Modeling of Impurity F Formation

The formation of Clavulanic acid impurity F, identified as 4-[[[[4-(2-hydroxyethyl)-1H-pyrrol-3-yl]carbonyl]oxy]methyl]-1H-pyrrole-3-carboxylic acid, is understood to arise from the catabolism of clavulanic acid, particularly under acidic or alkaline conditions. synzeal.comallmpus.comscielo.brresearchgate.netscielo.brscielo.br While specific computational studies exclusively targeting Impurity F are not widely published, the principles of in silico modeling are extensively applied to the broader study of clavulanic acid's degradation and stability, providing a foundational framework for understanding the formation of its specific impurities.

Theoretical calculations are crucial for predicting the chemical properties and reactivity of clavulanic acid and its derivatives. researchgate.net Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and the 6-31G* basis set, have been used to determine the structures and properties of clavulanic acid, its potassium salt, and its anion in both gas phase and aqueous solutions. researchgate.net These models help in understanding the molecule's electronic structure and identifying sites susceptible to nucleophilic or electrophilic attack, which are the initial steps in degradation pathways.

In silico modeling of clavulanic acid production by Streptomyces clavuligerus using genome-scale metabolic models (GEMs) offers another layer of insight. researchgate.netmdpi.comnih.gov These models can predict metabolic flux distributions and the accumulation of byproducts under various fermentation conditions. nih.gov By simulating the metabolic scenarios that lead to high clavulanic acid synthesis, researchers can also indirectly study the conditions that might favor its subsequent degradation into impurities like F. For instance, constraint-based analysis has confirmed the interrelation between the accumulation of certain metabolites and clavulanic acid synthesis rates. nih.gov

The degradation of clavulanic acid in aqueous solutions is known to follow pseudo-first-order kinetics, and kinetic studies have demonstrated its susceptibility to hydrolysis. researchgate.netmdpi.com Computational simulations of this degradation process at different temperatures and pH levels can help elucidate the specific reaction mechanisms that lead to various impurities. researchgate.net The general mechanism involves the equilibrium-driven opening of the β-lactam ring, which can then proceed down several irreversible pathways. researchgate.netmdpi.com By applying these computational approaches, researchers can model the specific molecular rearrangements and reactions that transform the parent clavulanic acid molecule into the distinct structure of Impurity F.

Table 1: Computational Methods in Clavulanic Acid Research and Application to Impurity F

| Computational Method | Application in Clavulanic Acid Studies | Relevance to Impurity F Formation |

|---|---|---|

| Density Functional Theory (DFT) | Determining molecular structure, electronic properties, and reactivity of clavulanic acid. researchgate.net | Predicting reactive sites on the clavulanic acid molecule that are involved in the degradation pathway leading to Impurity F. |

| Genome-Scale Metabolic Models (GEMs) | Simulating metabolic fluxes in S. clavuligerus to optimize clavulanic acid production. mdpi.comnih.gov | Identifying fermentation conditions that may correlate with increased degradation of clavulanic acid and formation of Impurity F. |

| Molecular Dynamics (MD) Simulations | Studying the stability of clavulanic acid and its interaction with solvents and other molecules over time. | Simulating the conformational changes and solvent interactions that precede the opening of the β-lactam ring, a key step in forming degradants. |

| Kinetic Modeling | Describing the rate of clavulanic acid degradation under various conditions (pH, temperature). researchgate.netresearchgate.net | Quantifying the rate of Impurity F formation as a function of process parameters to establish control strategies. |

Application of Chemometrics in Impurity F Data Analysis and Process Understanding

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of clavulanic acid production, where numerous process parameters and analytical outputs must be managed, chemometrics is a powerful tool for process understanding and control. While specific published studies applying chemometrics directly to Impurity F are limited, the methodology is highly applicable.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying clavulanic acid and its related substances, including Impurity F. mdpi.comscielo.br During a fermentation run and subsequent purification, hundreds of HPLC data points can be generated, alongside data for process parameters like temperature, pH, dissolved oxygen, and nutrient feed rates. Chemometrics can be used to analyze these large datasets to uncover critical relationships.

Potential Applications of Chemometrics:

Principal Component Analysis (PCA): PCA can be used to visualize the variance in large datasets. By applying PCA to process data, it's possible to identify batches that show abnormal impurity profiles and correlate these deviations with specific process events.

Partial Least Squares (PLS) Regression: PLS is a regression technique that can model the relationship between a set of predictor variables (process parameters) and one or more response variables (impurity levels). A PLS model could be built to predict the final concentration of Impurity F based on real-time fermentation data. This predictive capability allows for proactive process control to keep the impurity level within acceptable limits.

Design of Experiments (DoE): DoE is a statistical approach used to systematically vary multiple factors simultaneously to determine their effect on a response. Chemometrics is used to design the experiments and analyze the results. A DoE study could be designed to investigate the combined effect of pH, temperature, and precursor concentration on the formation of Impurity F, leading to a scientifically-backed optimization of the process.

By applying these chemometric tools, manufacturers can move from a reactive "test-and-accept" approach to a proactive "predict-and-control" paradigm, ensuring consistent product quality and minimizing the formation of impurities like F.

Future Directions in Research on Related Clavulanic Acid Degradants and Impurities

The study of this compound is part of a broader effort to understand and control all related substances that compromise the quality of the final drug product. Future research is likely to proceed on several interconnected fronts, focusing on a holistic understanding of clavulanic acid degradation.

Elucidation of Formation Mechanisms: While it is known that impurities A, B, C, D, and F arise from the catabolism of clavulanic acid, and impurity E is a dimer, the precise mechanisms and kinetics for each are not fully elucidated. scielo.brresearchgate.netscielo.brscielo.brresearchgate.net In contrast, the formation of Impurity G has been traced to precursors L-tyrosine and succinic acid, a reaction catalyzed by an extracellular enzyme. scielo.brscielo.br A key future direction is to perform similar mechanistic studies for Impurity F and other degradants to identify potential precursors or specific catalytic conditions that could be controlled.

Advanced In Silico Modeling: Future computational models will likely become more sophisticated, integrating quantum mechanics, molecular dynamics, and systems biology. The goal is to create multi-scale models that can predict impurity formation starting from the genetic level of the S. clavuligerus strain, through the metabolic network during fermentation, and into the chemical reactions of the downstream processing.

Strain Engineering and Synthetic Biology: A promising avenue is the genetic engineering of S. clavuligerus to create more robust strains. This could involve modifying metabolic pathways to reduce the production of precursors that lead to impurities or enhancing pathways that improve clavulanic acid stability. Overproduction of clavulanic acid through mutagenesis is already a known strategy, and future efforts could focus on mutants that not only overproduce but also generate fewer degradation products. brieflands.com

Innovative Purification Technologies: Research will continue into more efficient, selective, and greener purification technologies. Methods that can rapidly separate clavulanic acid from a complex mixture of structurally similar impurities will be highly valuable. This could include advances in chromatography, crystallization, and membrane filtration technologies. japsonline.com

Holistic Process Control: The ultimate goal is to develop an integrated understanding of the entire manufacturing process. By combining advanced analytical techniques (PAT), comprehensive in silico models, and chemometric data analysis, it will be possible to design and control the process in a way that maximizes clavulanic acid yield while simultaneously minimizing the entire profile of related impurities, including Impurity F.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.